![molecular formula C17H20N2O5 B12571136 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in bioactive molecules, and a tetrahydropyrimidine ring, which is a common scaffold in pharmaceuticals.
準備方法
The synthesis of 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the tetrahydropyrimidine ring: This involves the condensation of urea or thiourea with β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups using nucleophiles like alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinone derivatives, alcohols, and substituted esters.
科学的研究の応用
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead molecule for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biology: It can be used as a probe to study enzyme interactions and cellular pathways due to its bioactive moieties.
Materials Science: The compound can be incorporated into polymers and nanomaterials to enhance their properties, such as thermal stability and mechanical strength.
Industry: It can be used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity.
作用機序
The mechanism of action of 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester involves its interaction with specific molecular targets and pathways. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can bind to nucleic acids and proteins, affecting cellular processes like DNA replication and protein synthesis. These interactions can lead to the inhibition of cancer cell growth or the disruption of microbial cell walls, making the compound effective in treating diseases.
類似化合物との比較
Similar compounds to 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester include:
1,3-Benzodioxole derivatives: These compounds share the benzo[1,3]dioxole moiety and are known for their bioactivity, particularly in anticancer and antimicrobial applications.
Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine ring and are commonly used in pharmaceuticals for their diverse biological activities.
Quinone derivatives: These compounds can be formed through the oxidation of the benzo[1,3]dioxole moiety and are known for their redox properties and potential in cancer therapy.
The uniqueness of this compound lies in its combination of these two bioactive moieties, providing a versatile scaffold for drug development and other applications.
特性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
butyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-3-4-7-22-16(20)14-10(2)18-17(21)19-15(14)11-5-6-12-13(8-11)24-9-23-12/h5-6,8,15H,3-4,7,9H2,1-2H3,(H2,18,19,21) |
InChIキー |
QTDDCPADFFUZQB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


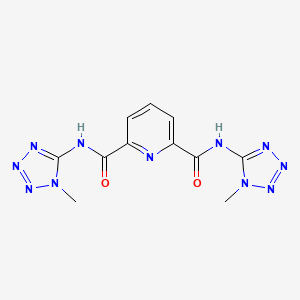
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
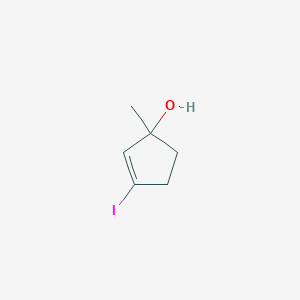
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
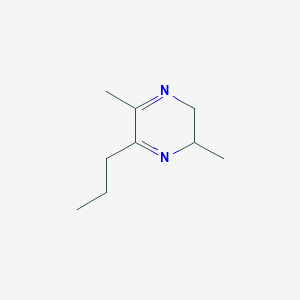
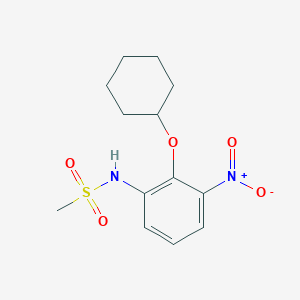
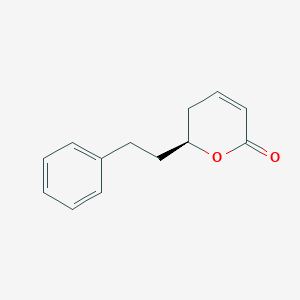
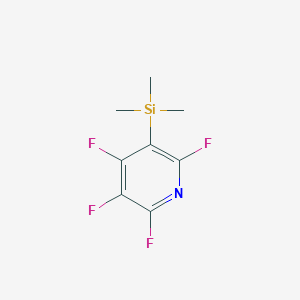
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
